N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines several functional groups, including a methoxyphenyl group, a pyrrolidine ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where anisole (methoxybenzene) reacts with an appropriate alkyl halide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the chromene derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives and pyrrolidine-containing compounds.
Chromene Derivatives: Compounds like coumarins and flavonoids, which also contain the chromene core, are known for their diverse biological activities.
Pyrrolidine-Containing Compounds: Pyrrolidine derivatives are widely studied for their pharmacological properties, including their use as scaffolds in drug design
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-18-10-8-16(9-11-18)20(25-12-4-5-13-25)15-24-22(26)19-14-17-6-2-3-7-21(17)29-23(19)27/h2-3,6-11,14,20H,4-5,12-13,15H2,1H3,(H,24,26) |
InChI Key |
FXTDHXTUMCXOHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCCC4 |
Origin of Product |
United States |
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